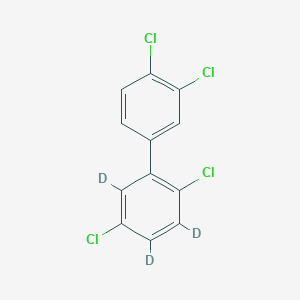
2,3',4',5-Tetrachlorobiphenyl-3,4,6-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3’,4’,5-Tetrachlorobiphenyl-3,4,6-d3 is a deuterium-labeled derivative of 2,3’,4’,5-Tetrachlorobiphenyl. This compound is part of the polychlorinated biphenyls (PCBs) family, which are synthetic organic chemicals with multiple chlorine atoms attached to biphenyl, a molecule composed of two benzene rings. The deuterium labeling makes it particularly useful in scientific research as a tracer for quantitation during the drug development process .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3’,4’,5-Tetrachlorobiphenyl-3,4,6-d3 typically involves the chlorination of biphenyl followed by deuterium exchange reactions. The reaction conditions often require the use of catalysts and specific solvents to ensure the selective chlorination and deuterium incorporation. The process may involve multiple steps, including purification and isolation of the desired product .
Industrial Production Methods
Industrial production of this compound is less common due to its specialized use in research. when produced, it follows stringent protocols to ensure high purity and consistency. The production involves advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry for quality control .
Analyse Des Réactions Chimiques
Types of Reactions
2,3’,4’,5-Tetrachlorobiphenyl-3,4,6-d3 can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reduction reactions may be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to remove chlorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated benzoic acids, while reduction could produce partially dechlorinated biphenyls .
Applications De Recherche Scientifique
2,3’,4’,5-Tetrachlorobiphenyl-3,4,6-d3 is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:
Chemistry: Used as a tracer in studying reaction mechanisms and pathways.
Biology: Employed in metabolic studies to track the distribution and transformation of PCBs in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of drugs.
Industry: Applied in environmental monitoring to trace the fate and transport of PCBs in ecosystems
Mécanisme D'action
The mechanism of action of 2,3’,4’,5-Tetrachlorobiphenyl-3,4,6-d3 involves its interaction with various molecular targets and pathways. In biological systems, it can bind to the aryl hydrocarbon receptor (AhR), leading to the activation of gene expression involved in xenobiotic metabolism. This interaction can result in the induction of enzymes such as cytochrome P450, which play a crucial role in the detoxification and metabolism of xenobiotics .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2’,5,5’-Tetrachlorobiphenyl
- 3,3’,4,4’-Tetrachlorobiphenyl
- 2,3,4,5-Tetrachlorobiphenyl
Uniqueness
2,3’,4’,5-Tetrachlorobiphenyl-3,4,6-d3 is unique due to its deuterium labeling, which makes it particularly valuable in research applications requiring precise quantitation and tracing. This isotopic labeling distinguishes it from other similar compounds that do not have deuterium atoms .
Propriétés
Formule moléculaire |
C12H6Cl4 |
|---|---|
Poids moléculaire |
295.0 g/mol |
Nom IUPAC |
1,4-dichloro-2,3,5-trideuterio-6-(3,4-dichlorophenyl)benzene |
InChI |
InChI=1S/C12H6Cl4/c13-8-2-4-10(14)9(6-8)7-1-3-11(15)12(16)5-7/h1-6H/i2D,4D,6D |
Clé InChI |
KENZYIHFBRWMOD-NCYHUZTRSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1Cl)[2H])C2=CC(=C(C=C2)Cl)Cl)Cl)[2H] |
SMILES canonique |
C1=CC(=C(C=C1C2=C(C=CC(=C2)Cl)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


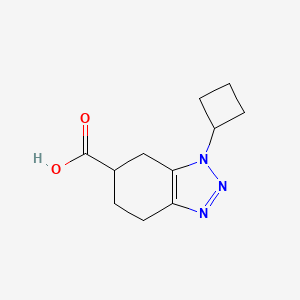


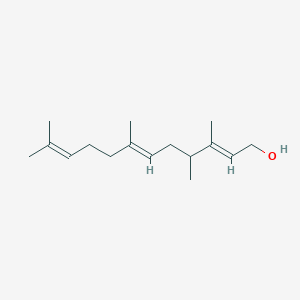

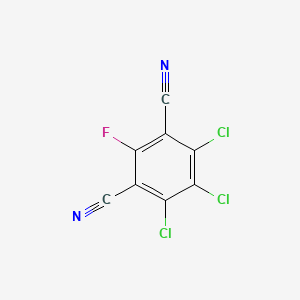
![N-{[2-(difluoromethoxy)-5-fluorophenyl]methylidene}hydroxylamine](/img/structure/B15128384.png)
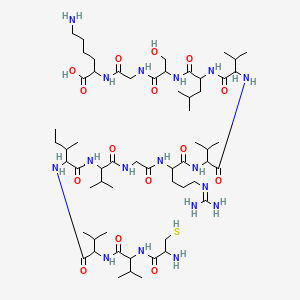
![Dimethyl[(5-methylpyridin-2-yl)imino]-lambda6-sulfanone](/img/structure/B15128404.png)
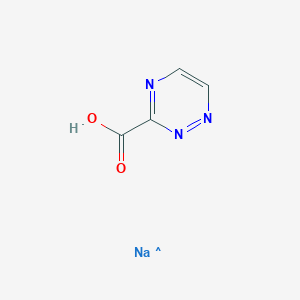
![1,6-Dihydroxy-2-methyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-9,10-dione](/img/structure/B15128416.png)
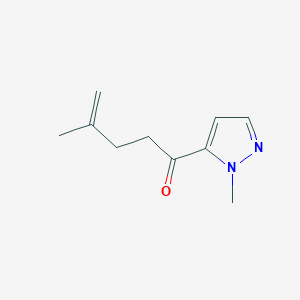
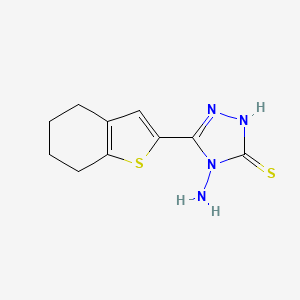
![4-[(E)-4-chloro-1-[4-(2-hydroxyethoxy)phenyl]-2-phenylbut-1-enyl]phenol](/img/structure/B15128431.png)
